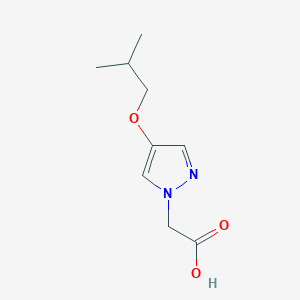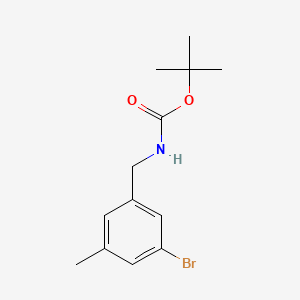
Tert-butyl 3-bromo-5-methylbenzylcarbamate
Vue d'ensemble
Description
Tert-butyl 3-bromo-5-methylbenzylcarbamate, also known as TBMB, is an organic compound with a variety of applications in scientific research. TBMB is a brominated benzylcarbamate, and it is used as a reagent in organic synthesis. TBMB has been used in a variety of scientific research applications, including pharmacological research, biochemistry, and physiology. TBMB has also been used in laboratory experiments to study the effects of certain compounds on biological systems.
Applications De Recherche Scientifique
1. Organic Synthesis and Chemical Reactions
Tert-butyl 3-bromo-5-methylbenzylcarbamate is used in various organic synthesis processes. For example, it plays a role in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, as studied by Padwa, Brodney, and Lynch (2003). This process involves tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate in the synthesis of complex organic compounds (Padwa, Brodney, & Lynch, 2003).
2. Polymer Stabilization
The compound is also significant in the field of polymer science. Yachigo et al. (1988) demonstrated its use in stabilizing butadiene type polymers against thermal degradation, especially under an oxygen-free atmosphere. This indicates its potential as a bifunctional stabilizer in various polymer applications (Yachigo, Sasaki, Takahashi, Kojima, Takada, & Okita, 1988).
3. Medicinal Chemistry and Biological Activity
In medicinal chemistry, this compound has been explored for its potential biological activities. Sirajuddin, Uddin, Ali, and Tahir (2013) studied Schiff base compounds, including tert-butyl derivatives, for their antibacterial, antifungal, and antioxidant properties. Their research highlights the compound's potential in developing new therapeutic agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).
4. Photochemical Applications
The compound has applications in photochemical studies as well. Lattes, Oliveros, Rivière, Belzecki, Mostowicz, Abramskj, Piccinnileopardi, Germain, and Vanmeerssche (1982) investigated its role in the photodissociation dynamics of oxaziridines. This research is significant for understanding the behavior of tert-butyl derivatives under light-induced conditions (Lattes et al., 1982).
Propriétés
IUPAC Name |
tert-butyl N-[(3-bromo-5-methylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9-5-10(7-11(14)6-9)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAXPJVDUPDTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-bromo-5-methylbenzylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



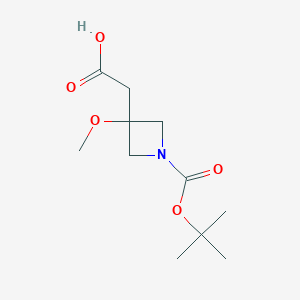
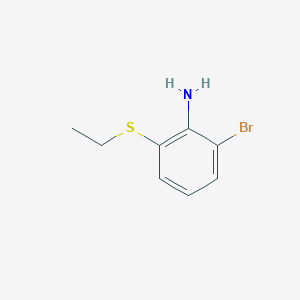
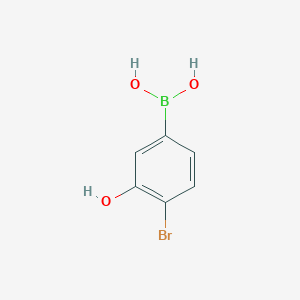
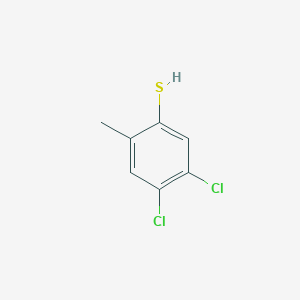
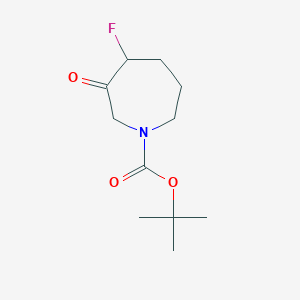
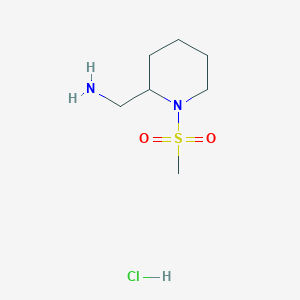
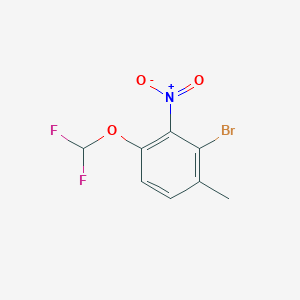
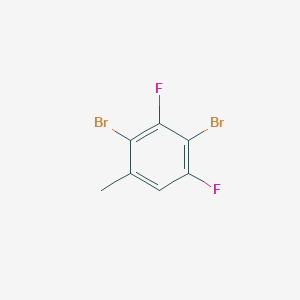
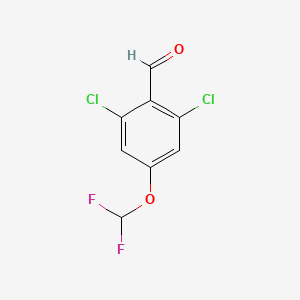

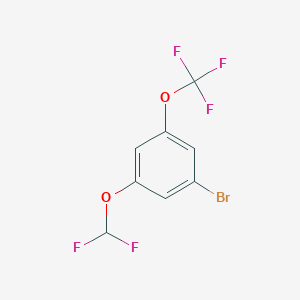
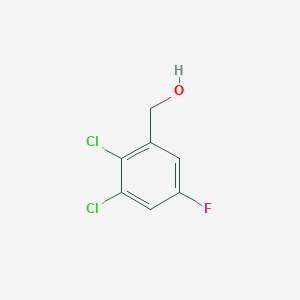
![N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1446265.png)
